molecular formula C21H23N3O5S B2469602 2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 895802-64-9

2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2469602
CAS No.: 895802-64-9
M. Wt: 429.49
InChI Key: GNDGAEFXZWOVDI-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a pyridazine ring, and multiple methoxy groups

Scientific Research Applications

2,5-Dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities. The methoxy groups and pyridazine ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methoxy groups and a sulfonamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-4-12-29-21-11-9-18(22-23-21)15-6-5-7-16(13-15)24-30(25,26)20-14-17(27-2)8-10-19(20)28-3/h5-11,13-14,24H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDGAEFXZWOVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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